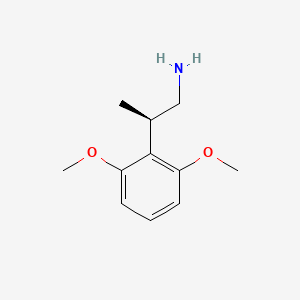

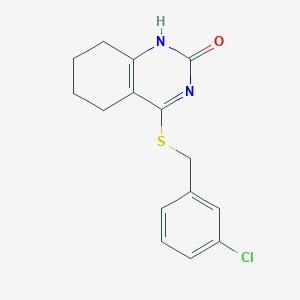

![molecular formula C16H11N3 B2388897 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline CAS No. 260393-88-2](/img/structure/B2388897.png)

2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is a type of quinoline, which is a well-known nitrogenous tertiary base . Quinolines are prominent heterocyclic motifs and crucial building blocks in creating physiologically active compounds . They have been used since ancient times, with their study dramatically increasing due to their versatility in many significant fields .

Synthesis Analysis

Quinoline derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . A one-pot, two-component cascade synthesis of N,4-diaryl-2,3-dihydro pyrrolo[3,4-c]quinoline-1,3-diones and their 3-thioxo-analogs in clean conditions catalyzed by 4-N,N-dimethylaminopyridine [DMAP] at 120°C for 1.5 h has been reported .

Molecular Structure Analysis

The molecular structure of “2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is similar to that of quinoline, which contains a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .

Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid . It has a molecular weight of 129.16 g/mol . The molecular formula of “2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is C14H10N2, with an average mass of 206.243 Da and a monoisotopic mass of 206.084396 Da .

科学的研究の応用

- Research Findings : N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k), a derivative of 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline, effectively inhibits angiogenesis. It suppresses colony formation and migration of human umbilical vein endothelial cells (HUVECs) and VEGF-induced angiogenesis in vitro. Moreover, it significantly blocks tumor growth in vivo .

- Applications : Researchers explore these motifs for future drug development, considering their potential therapeutic benefits .

- Pharmacological Evolution : These compounds exhibit diverse pharmacological properties, making them interesting candidates for further investigation .

Anti-Angiogenic Agents for Cancer Treatment

Drug Development and Medicinal Potential

Thiazole-Substituted Pyrazoles

Nek2/Hec1 Inhibition

Metabolic Diseases and Cancer Research

作用機序

Target of Action

The compound 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is a derivative of quinoline, which is known to have a wide spectrum of biological activity . It has been found to serve as an antagonist of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.

Mode of Action

For instance, as an inhibitor of kinases and phosphodiesterases, it may interfere with the phosphorylation of proteins and the breakdown of cyclic nucleotides, respectively . These interactions can lead to alterations in signal transduction pathways, potentially influencing cell behavior.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting kinases, it may impact the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Similarly, by inhibiting phosphodiesterases, it could influence the cAMP and cGMP signaling pathways, which regulate a variety of cellular functions, including metabolism, gene expression, and apoptosis .

Pharmacokinetics

Its metabolism could also affect its activity and toxicity .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. For instance, by inhibiting kinases, it could potentially suppress cell proliferation, leading to anti-tumor effects . Similarly, by inhibiting phosphodiesterases, it could increase the levels of cyclic nucleotides, potentially leading to effects such as vasodilation or bronchodilation .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules could influence its absorption and distribution within the body .

将来の方向性

特性

IUPAC Name |

2-pyridin-4-yl-1H-pyrrolo[3,2-h]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-12-3-4-13-10-14(11-5-8-17-9-6-11)19-16(13)15(12)18-7-1/h1-10,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQCRDCQYASIAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=C(N3)C4=CC=NC=C4)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

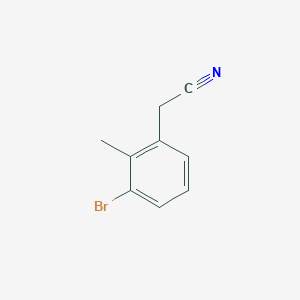

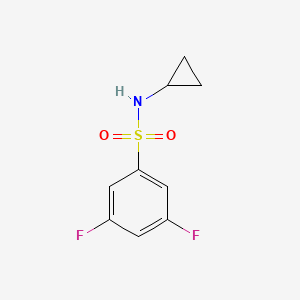

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2388818.png)

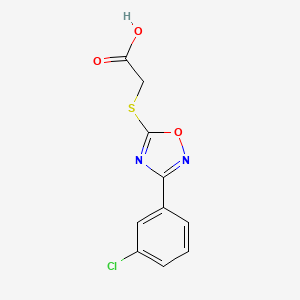

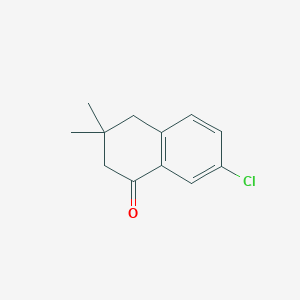

![N-(4-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2388822.png)

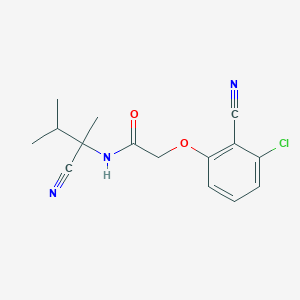

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2388824.png)

![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)

![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)